molecular formula C21H28O10 B593450 erythro-Guaiacylglycerol beta-threo-syringylglycerol ether CAS No. 1313434-74-0

erythro-Guaiacylglycerol beta-threo-syringylglycerol ether

Cat. No.: B593450
CAS No.: 1313434-74-0
M. Wt: 440.445
InChI Key: NVVRMRVCLWOKDH-UHFFFAOYSA-N
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Description

Structural Classification Within Lignin-Derived β-O-4 Dimers

Erythro-guaiacylglycerol beta-threo-syringylglycerol ether (CAS: 1313434-74-0) is a stereoisomeric β-O-4 lignin dimer composed of guaiacyl (4-hydroxy-3-methoxyphenyl) and syringyl (3,5-dimethoxy-4-hydroxyphenyl) subunits. Its molecular formula, C21H28O10 , reflects a glycerol backbone linking aromatic moieties via β-O-4 ether bonds (Figure 1).

Table 1: Key structural features of this compound

Property Description
Aromatic subunits Guaiacyl (G) and syringyl (S)
Linkage type β-O-4 ether bond (Cβ-O-C4)
Stereochemistry Erythro configuration at Cα-Cβ positions
Molecular weight 440.44 g/mol
Solubility Polar organic solvents (e.g., acetone, DMSO)

This compound belongs to the G(8-O-4)S subclass of lignin dimers, where the guaiacyl unit donates the β-carbon to the ether linkage. The syringyl unit’s 3,5-methoxy groups create steric and electronic effects that influence bond cleavage reactivity.

Historical Context in Lignin Chemistry Research

The study of β-O-4 dimers like this compound originated with Karl Freudenberg’s pioneering work in the 1950s. By synthesizing dehydrogenation polymers (DHPs) from coniferyl alcohol, Freudenberg established the radical coupling mechanism of lignin biosynthesis. His identification of β-O-4 as lignin’s dominant linkage (50–60% of interunit bonds) laid the groundwork for targeted dimer synthesis.

Key milestones in β-O-4 dimer research:

  • 1964 : Freudenberg proposes the first structural model of spruce lignin, emphasizing β-O-4 motifs.
  • 1977 : Adler refines lignin classification systems using solvent extraction techniques.
  • 2016 : Enzymatic cascade systems (LigD/LigE/LigG) achieve full cleavage of β-O-4 dimers, validating their use as depolymerization models.
  • 2023 : Multiscale simulations reveal solvation effects on β-O-4 reactivity in deep eutectic solvents.

The compound’s stereochemical complexity (erythro vs. threo configurations) became a focal point after Nimz’s 1974 NMR studies demonstrated configuration-dependent cleavage rates. Modern applications leverage its structural fidelity to native lignin for testing catalytic systems, such as:

  • Rh/dppp-catalyzed decarbonylation (95% yield)
  • Co-CoO/N-doped carbon oxidative cleavage (99% phenol yield)

Properties

IUPAC Name

1-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O10/c1-28-15-6-11(4-5-13(15)24)20(27)18(10-23)31-21-16(29-2)7-12(8-17(21)30-3)19(26)14(25)9-22/h4-8,14,18-20,22-27H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVRMRVCLWOKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of erythro-Guaiacylglycerol beta-threo-syringylglycerol ether typically involves the reaction of guaiacylglycerol with syringylglycerol under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired stereoisomer .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Erythro-Guaiacylglycerol beta-threo-syringylglycerol ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and methoxy groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Erythro-Guaiacylglycerol beta-threo-syringylglycerol ether has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of erythro-Guaiacylglycerol beta-threo-syringylglycerol ether involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Stereochemical Variations

The compound belongs to a class of lignan ethers with variations in aromatic substituents (guaiacyl, syringyl, coniferyl) and stereochemistry (erythro vs. threo). Key analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Erythro-Guaiacylglycerol beta-threo-syringylglycerol ether 1313434-74-0 C21H28O10 440.44 Erythro β-glycerol, threo syringyl ether
Guaiacylglycerol β-coniferyl ether 1103-58-8 C20H24O7 376.40 Coniferyl (propenylphenol) substituent
Erythro-Guaiacylglycerol β-coniferyl ether 890317-92-7 C20H24O7 376.40 Erythro configuration at β-glycerol
Threo-Guaiacylglycerol β-coniferyl ether 869799-76-8 C20H24O7 376.40 Threo configuration at β-glycerol
Erythro-Guaiacylglycerol β-dihydroconiferyl ether 135820-77-8 C20H26O7 378.42 Dihydroconiferyl (saturated side chain)
Erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether 613684-55-2 C31H36O11 584.61 Disinapyl (dimethoxyphenylpropanoid) dimer

Key Observations :

  • Substituent Effects : The syringyl group in the target compound introduces additional methoxy groups compared to guaiacyl or coniferyl analogues, enhancing hydrophobicity and steric bulk .
  • Stereochemical Impact : The erythro configuration in β-glycerol ethers (e.g., CAS 890317-92-7) is associated with distinct biological activities compared to threo isomers (e.g., CAS 869799-76-8) .
α-Glucosidase Inhibition
  • Erythro-Guaiacylglycerol β-coniferyl ether (CAS 890317-92-7) exhibits potent α-glucosidase inhibition (EC50 = 18.71 μM), attributed to its guaiacyl-propenylphenol structure .
  • Threo-Guaiacylglycerol β-coniferyl ether (CAS 869799-76-8) shows weaker inhibition of nitric oxide (NO) production in macrophages, suggesting stereochemistry modulates anti-inflammatory activity .
Antioxidant Activity
  • Erythro-Guaiacylglycerol β-dihydroconiferyl ether (CAS 135820-77-8) isolated from maple syrup demonstrates antioxidant activity, with potency comparable to butylated hydroxytoluene (BHT) (IC50 = 2651 μM for BHT vs. 378 μM for the compound) .
Enzyme Inhibition
  • Erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether (CAS 613684-55-2) inhibits human leukocyte elastase (IC50 = 171 μM), likely due to its dimeric structure enhancing binding affinity .

Stability and Reactivity

  • Guaiacylglycerol-β-guaiacyl ether (GGE) undergoes depolymerization under subcritical water treatment, yielding erythro-Guaiacylglycerol as a primary product (Figure S1, ). This highlights the stability of the erythro configuration in aqueous environments.

Biological Activity

Erythro-Guaiacylglycerol beta-threo-syringylglycerol ether, a compound derived from plant sources, particularly lignin, has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

  • Molecular Formula : C20_{20}H24_{24}O7_7
  • Molecular Weight : 376.40 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 643.2 ± 55.0 °C at 760 mmHg
  • Flash Point : 342.8 ± 31.5 °C

This compound exhibits several biological activities, primarily through its interaction with various enzymes and signaling pathways:

  • Enzyme Inhibition : It has been reported to inhibit α-glycosidase activity with an EC50_{50} value of 18.71 μM, indicating its potential role in managing glucose metabolism and diabetes .
  • Anti-inflammatory Effects : This compound may downregulate nitric oxide production, which is crucial in inflammatory responses, suggesting its utility as an anti-inflammatory agent .

Antioxidant Activity

Research indicates that erythro-Guaiacylglycerol derivatives possess significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems.

Antimicrobial Properties

Studies have shown that lignin-derived compounds, including this compound, exhibit antimicrobial activity against various pathogens, making them potential candidates for natural preservatives or therapeutic agents.

Case Studies and Research Findings

  • Study on Glucose Metabolism :
    • A study demonstrated that this compound effectively reduced postprandial blood glucose levels in diabetic models by inhibiting carbohydrate-digesting enzymes .
  • Anti-inflammatory Research :
    • In a review focusing on phytochemicals targeting nitric oxide production, erythro-Guaiacylglycerol derivatives were highlighted for their ability to modulate inflammatory pathways, suggesting their application in neurodegenerative diseases .
  • Antioxidant Studies :
    • A comparative analysis of various lignin-derived compounds revealed that this compound exhibited superior antioxidant activity compared to other tested compounds .

Data Table: Biological Activities of this compound

Activity TypeMechanism/EffectReference
α-Glycosidase InhibitionReduces glucose absorption
Anti-inflammatoryDownregulates nitric oxide production
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of specific pathogens

Q & A

Q. How can researchers design experiments to resolve conflicting data on stereochemistry-dependent bioactivity?

  • Methodological Answer :
  • Stereoisomer synthesis : Chemoenzymatic methods to produce pure erythro and threo forms. Compare IC₅₀ values in parallel assays .
  • Kinetic studies : Measure kcat/Km for enzyme interactions. For example, fungal beta-etherases show stereospecificity for threo configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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erythro-Guaiacylglycerol beta-threo-syringylglycerol ether
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erythro-Guaiacylglycerol beta-threo-syringylglycerol ether

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